molecular formula C23H16ClN5OS B2451918 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207058-58-9

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2451918
CAS No.: 1207058-58-9
M. Wt: 445.93
InChI Key: WSIYBSWXLBQBKK-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a thiazol group, a phenoxyphenyl group, and a triazolamine group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized using methods such as the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Structural Properties

Synthesis and Characterization : The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine and its derivatives have been synthesized and characterized using various spectroscopic and structural analysis techniques. For example, Kariuki et al. (2021) synthesized isostructural compounds related to the chemical , and these compounds were characterized using single-crystal diffraction to understand their structural properties (Kariuki, B. F. Abdel-Wahab, & El‐Hiti, 2021).

Molecular Docking and Quantum Chemical Calculations : Researchers like Viji et al. (2020) have conducted molecular docking and quantum chemical calculations on similar compounds. These studies help understand the molecular structure, spectroscopic data, and biological effects based on molecular docking predictions (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the compound.

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine in laboratory settings are not yet fully known. Thiazole derivatives have been reported to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been reported to have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been reported to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been reported to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Thiazole derivatives have been reported to be directed to specific compartments or organelles .

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5OS/c24-16-8-6-15(7-9-16)20-14-31-23(26-20)21-22(25)29(28-27-21)17-10-12-19(13-11-17)30-18-4-2-1-3-5-18/h1-14H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIYBSWXLBQBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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